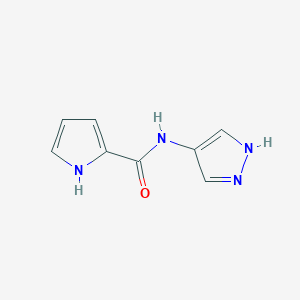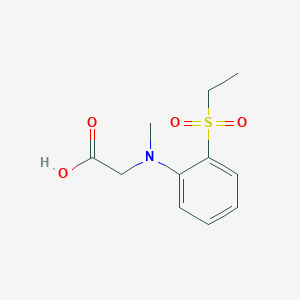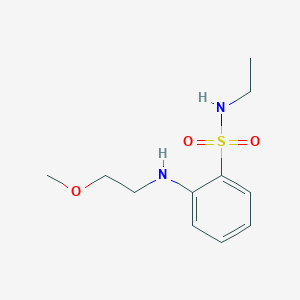![molecular formula C20H19NO B7542211 Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic use in various medical conditions. It was first synthesized in the 1990s by researchers at Sterling Drug, and since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, inflammation, and mood. By binding to these receptors, Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of neurogenesis. These effects are thought to underlie its therapeutic potential in various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 in lab experiments is its well-established pharmacological profile, which allows for precise dosing and reliable results. However, one of the main limitations is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2, including the development of more selective CB1 and CB2 receptor ligands, the investigation of its effects on other physiological systems beyond the endocannabinoid system, and the exploration of its potential for the treatment of additional medical conditions. Furthermore, the use of Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 in combination with other drugs or therapies may also hold promise for enhancing its therapeutic effects.
Synthesemethoden
The synthesis of Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 involves a multi-step process that begins with the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide to yield 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene. This intermediate is then reacted with methyl iodide to form the corresponding quaternary ammonium salt, which is subsequently converted to the final product, phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, through a series of steps involving reduction and oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic use in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anxiolytic and neuroprotective properties, making it a promising candidate for the development of new drugs for these indications.
Eigenschaften
IUPAC Name |
phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(16-9-5-2-6-10-16)21-18-11-12-19(21)14-17(13-18)15-7-3-1-4-8-15/h1-10,13,18-19H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBMCMFASIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)



![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)